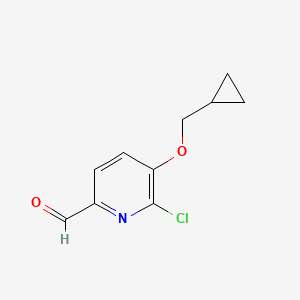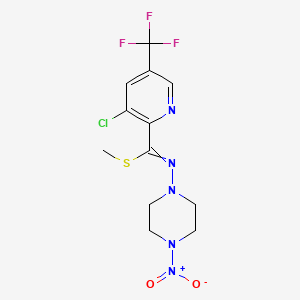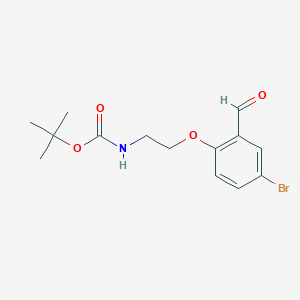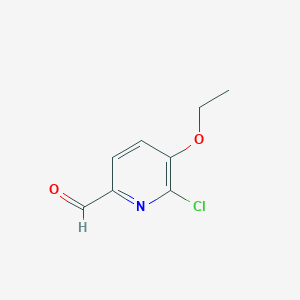
2',6'-Dibromo-4'-fluoroacetophenone
Vue d'ensemble
Description
“2’,6’-Dibromo-4’-fluoroacetophenone” is a chemical compound with the formula C8H6BrFO. It is also known by other names such as ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide, Ethanone, 2-bromo-1- (4-fluorophenyl)-, Acetophenone, 2-bromo-4’-fluoro-, and 2-bromo-1- (4-fluorophenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of “2’,6’-Dibromo-4’-fluoroacetophenone” can be represented as FC6H4COCH2Br . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
The compound “2’,6’-Dibromo-4’-fluoroacetophenone” has a molecular weight of 217.04 . It is a solid substance with a boiling point of 150 °C/12 mmHg and a melting point of 47-49 °C .Applications De Recherche Scientifique
1. Biological Baeyer–Villiger Oxidation Studies
2',6'-Dibromo-4'-fluoroacetophenone has been used in the study of biological Baeyer–Villiger oxidation of acetophenones. A research conducted by Moonen, Rietjens, and van Berkel (2001) utilized 19F NMR to characterize the time-dependent conversion of various fluorinated acetophenones. This study highlights the biological conversion of ring-substituted acetophenones to phenyl acetates, which are valuable for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
2. Polymer-Supported Reagents in Organic Synthesis
Another application of this compound is in the context of organic synthesis education. Pohl and Schwarz (2008) described an experiment for undergraduate organic laboratories where 2-bromoacetophenone is converted to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source. This introduces students to the utility of solid-phase reagents in organic synthesis and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).
3. Studies on Lithium Enolate of 4-Fluoroacetophenone
Kolonko, Wherritt, and Reich (2011) conducted mechanistic studies on the lithium enolate of 4-fluoroacetophenone. Their research involved a rapid-injection NMR study of enolate formation, dynamics, and aldol reactivity. This study provides insights into the solution chemistry of lithium enolates, which are widely used nucleophiles (Kolonko, Wherritt, & Reich, 2011).
4. Reactions with Aromatic Ketones
Research by Barrio et al. (2001) investigated the reactions of a hexahydride−osmium complex with aromatic ketones, including fluorinated aromatic ketones like 2,6-difluoroacetophenone. This study provides significant insights into the CH and CF bond activation in aromatic ketones (Barrio et al., 2001).
5. Synthesis of Novel Oxime Ether Pyrethroids
Aiping Liu et al. (2005) synthesized a series of novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, including 2-methylthio-4'-fluoroacetophenone oxime O-ethers, demonstrating notable insecticidal activity against various pests. This synthesis highlights the potential of fluorinated acetophenones in developing new insecticides (Liu et al., 2005).
Safety and Hazards
“2’,6’-Dibromo-4’-fluoroacetophenone” is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(2,6-dibromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRFRSEIVQUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

![(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B1413230.png)


![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)




![Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1413242.png)
![[(1R,2R,3R,4S)-4-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-2-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B1413243.png)
